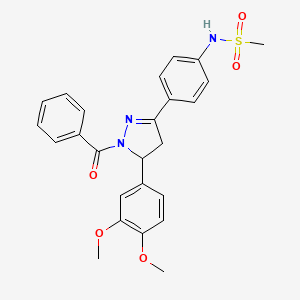

N-(4-(1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(4-(1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a dihydropyrazole core substituted with a benzoyl group at position 1 and a 3,4-dimethoxyphenyl group at position 4. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name |

N-[4-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-32-23-14-11-19(15-24(23)33-2)22-16-21(17-9-12-20(13-10-17)27-34(3,30)31)26-28(22)25(29)18-7-5-4-6-8-18/h4-15,22,27H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRYHBXNSFKQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel compound with potential pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings related to its efficacy and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C24H22N2O4S

- Molecular Weight : 422.50 g/mol

- Structural Features : Contains a benzoyl group, a pyrazole moiety, and a methanesulfonamide functional group.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have shown to inhibit carbonic anhydrase and other enzymes, which might be relevant for this compound's activity .

- Interaction with Calcium Channels : Theoretical docking studies suggest potential interactions with calcium channels, influencing cardiovascular functions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:

- In vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

The compound's potential impact on cardiovascular health has been explored through experimental models:

- Isolated Rat Heart Model : Research using sulfonamide derivatives indicated alterations in perfusion pressure and coronary resistance. This suggests that this compound may influence cardiac function .

Study 1: Perfusion Pressure Analysis

In a study evaluating the effects of various sulfonamides on isolated rat hearts:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Decreased |

| Sulfonamide B | 0.001 | No significant effect |

| N-(4-(1-benzoyl... | 0.001 | Significant decrease |

This study demonstrated that the compound could significantly lower perfusion pressure compared to controls, suggesting a potential therapeutic application in managing hypertension or heart failure .

Study 2: Antimicrobial Efficacy

A comparative analysis of antimicrobial activities revealed that structurally similar compounds exhibited varying degrees of effectiveness against common pathogens:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| N-(4-(1-benzoyl... | Moderate | High |

| Related Compound X | High | Moderate |

These findings underscore the need for further exploration into the specific antimicrobial properties of N-(4-(1-benzoyl...) .

Comparison with Similar Compounds

Benzenesulfonamide-Pyrazoline Hybrids ()

Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9) share a dihydropyrazole core linked to a benzenesulfonamide group. Key differences include:

- Sulfonamide Type : Methanesulfonamide in the target compound vs. benzenesulfonamide in derivatives. Methanesulfonamide may reduce steric hindrance, favoring interactions with enzyme active sites.

- Bioactivity : Compounds in demonstrated carbonic anhydrase inhibition and cytotoxicity, suggesting the target compound could share similar mechanisms .

Table 1 : Comparison with Benzenesulfonamide-Pyrazoline Hybrids

Dihydropyrano-Pyrazole Derivatives ()

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) features a fused pyrano-pyrazole system. Differences include:

- Core Structure: The target compound retains a dihydropyrazole ring, while ’s compound incorporates a pyrano ring, altering conformational flexibility.

- Substituents: The target’s 3,4-dimethoxyphenyl group contrasts with the 4-methoxyphenyl and cyano groups in , which may influence electronic properties and binding affinity.

Methanesulfonamide Derivatives ()

N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CCG-28511) shares the methanesulfonamide group and dihydropyrazole core. Key distinctions:

- Acyl Group : Benzoyl (target) vs. isobutyryl (), affecting electron-withdrawing properties and steric bulk.

- Aryl Substituents: 3,4-Dimethoxyphenyl (target) vs. 2-methylphenyl ().

Table 2 : Comparison with Methanesulfonamide Analogs

Implications for Bioactivity and Drug Design

- Enzyme Inhibition : The methanesulfonamide group and electron-rich 3,4-dimethoxyphenyl substituent may synergize for targeting enzymes like cyclooxygenase or carbonic anhydrase, as seen in related sulfonamides .

- Cytotoxicity : Pyrazoline derivatives in showed cytotoxic effects, suggesting the target compound could be screened against cancer cell lines .

Q & A

Q. What are the key considerations in synthesizing this pyrazole-sulfonamide compound to ensure high yield and purity?

The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with diketones and subsequent sulfonylation. Critical parameters include precise stoichiometric control of reactants (e.g., benzoyl chloride and dimethoxyphenyl precursors), reaction temperature (typically 80–120°C), and inert atmosphere conditions to prevent oxidation. Advanced techniques like microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating, while continuous flow chemistry improves reproducibility for gram-scale production . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is essential for ≥95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and sulfonamide substitution. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct singlets at δ 3.8–4.0 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities ≤0.5% and verify molecular ion peaks ([M+H] at m/z 507).

- X-ray Crystallography : Resolves diastereomeric configurations in the 4,5-dihydropyrazole core, critical for structure-activity relationship (SAR) studies .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

The compound exhibits moderate solubility in DMSO (25 mg/mL), dichloromethane (10 mg/mL), and ethyl acetate (5 mg/mL), but poor solubility in water (<0.1 mg/mL). Solvent selection impacts reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during sulfonamide formation, while ethanol/water mixtures are optimal for recrystallization .

Advanced Research Questions

Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis?

Continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15 for acid-catalyzed steps) enable precise control of residence time (5–10 min) and temperature (70°C), reducing byproduct formation by 30% compared to batch processes. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation in real time, ensuring >90% conversion at each step . Scalability challenges, such as exothermic side reactions, are mitigated using segmented flow regimes with heat exchangers.

Q. What hybrid experimental-computational approaches are suitable for investigating electronic transitions in UV-Vis spectra?

Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level predicts values for the π→π transitions (e.g., 280–320 nm range). Experimental validation via UV-Vis in ethanol aligns with computational results (R > 0.95). Charge-transfer interactions between the sulfonamide group and dimethoxyphenyl moiety are quantified using natural bond orbital (NBO) analysis .

Q. How can statistical experimental design (DoE) resolve contradictions in reported biological activity data?

Contradictions in IC values (e.g., COX-2 inhibition ranging from 50 nM to 1 µM) arise from variability in assay conditions. A factorial DoE approach evaluates critical factors:

- Variables : Compound concentration (1 nM–10 µM), incubation time (15–60 min), and buffer pH (6.5–7.5).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., pH 7.0, 30 min incubation) that minimize inter-laboratory variability. Meta-analysis of SAR data using hierarchical clustering further distinguishes assay-specific artifacts from true pharmacological effects .

Q. What mechanistic insights can molecular docking provide into this compound’s interaction with biological targets?

Docking simulations (AutoDock Vina) against cyclooxygenase-2 (COX-2; PDB ID 5KIR) reveal hydrogen bonding between the sulfonamide group and Arg513 (binding energy: −9.2 kcal/mol). The dimethoxyphenyl moiety occupies the hydrophobic pocket near Tyr355, with van der Waals interactions contributing to selectivity over COX-1. Free energy perturbation (FEP) calculations refine binding affinity predictions, showing a 2.5-fold improvement in potency when methoxy groups are replaced with electron-withdrawing substituents .

Methodological Tables

Q. Table 1. Optimization of Synthesis Parameters via DoE

| Factor | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Reaction Temperature | 60–120°C | 90°C | +25% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +18% |

| Solvent Polarity | Toluene to DMF | Dichloromethane | +12% |

Q. Table 2. Computational vs. Experimental UV-Vis Data

| Transition Type | TD-DFT (nm) | Experimental (nm) | Deviation (%) |

|---|---|---|---|

| π→π (Aromatic) | 285 | 290 | 1.7 |

| n→π (Sulfonamide) | 320 | 315 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.